4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Beschreibung
This compound is a brominated tricyclic heterocycle with a molecular formula of C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol (CAS: 896704-20-4) . Its structure features an 8-oxa-10,12-diazatricyclic core substituted with a bromine atom at position 4, a methyl group at position 9, and a 4-ethylphenyl moiety at position 10. The compound’s tricyclic framework (fused bicyclo[7.3.1] and oxazolidinone rings) confers rigidity, which may influence its pharmacokinetic properties and binding interactions in biological systems.
Eigenschaften
IUPAC Name |
4-bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-3-12-4-7-14(8-5-12)22-18(23)21-16-11-19(22,2)24-17-9-6-13(20)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCNXIOSYKFQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the reactive intermediates and final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Wissenschaftliche Forschungsanwendungen
4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several tricyclic heterocycles. Below is a detailed comparison of its key features relative to analogs reported in the literature.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Replacement of bromine with chlorine () reduces molecular weight but may decrease halogen-bonding interactions with biological targets .
Heteroatom Influence :
- Thione (C=S) and thia (S) analogs () exhibit lower solubility in aqueous media but greater resistance to oxidative degradation compared to the oxa (O)-containing compound .
- The methoxyphenyl substituent () increases electron density, which could enhance binding to aromatic receptors (e.g., serotonin transporters) .
Synthetic Accessibility: The target compound and its analogs are synthesized via multicomponent reactions (e.g., ), but yields vary significantly. For instance, the 4-chloro-isopropylphenyl derivative () requires harsher conditions due to steric hindrance from the isopropyl group . Brominated derivatives (e.g., ) often utilize Suzuki-Miyaura coupling for aryl group introduction, as noted in the synthesis of related tricyclic systems .
Crystallographic and Spectroscopic Data :
- Structural elucidation of these compounds relies heavily on SHELX software () for X-ray crystallography. The target compound’s rigid tricyclic core facilitates high-resolution crystallographic analysis .
- NMR spectra of the methoxyphenyl-sulfanyl analog () show distinct deshielding of aromatic protons due to electron-withdrawing sulfanyl groups .
Biologische Aktivität
The compound 4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a bromine atom, an ethylphenyl group, and a diazatricyclo framework. The molecular formula is , with a molecular weight of approximately 348.24 g/mol.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound and its derivatives. The findings indicate that certain derivatives exhibit significant activity against various bacterial strains.
Minimum Inhibitory Concentrations (MICs)
The effectiveness of the compound was quantified using MIC values against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for anticancer effects. Notably, derivatives were tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).
IC50 Values
The anticancer activity was quantified using IC50 values:
| Compound | IC50 (µM) |
|---|---|
| Derivative D6 | 10 |
| Derivative D7 | 5 |
These values indicate that derivative D7 is particularly potent against MCF7 cells, highlighting the compound's potential in cancer therapy.
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and relevant biological targets. The results suggest that the compound interacts with specific receptors involved in cell proliferation and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2023 demonstrated that derivatives of the compound exhibited broad-spectrum antimicrobial activity. The researchers highlighted its potential in treating infections caused by resistant strains .
- Anticancer Research : Another study focused on the anticancer properties of this compound, revealing that it induces apoptosis in cancer cells through mitochondrial pathways . The study suggested further investigation into its use as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
